molecular formula C11H10N2O3S B2548931 N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide CAS No. 20532-45-0

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide

Cat. No.: B2548931
CAS No.: 20532-45-0
M. Wt: 250.27
InChI Key: ZUEMKGSVVSOTDZ-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is a benzothiophene-derived carboxamide compound featuring a nitro group at the 5-position of the benzothiophene ring and N,N-dimethyl substituents on the amide nitrogen. Its molecular formula is C₁₁H₁₁N₂O₃S, with a molecular weight of 267.28 g/mol (calculated based on IUPAC nomenclature).

According to CymitQuimica’s catalog, this compound (CAS: 2586126-18-1) was previously available at 98% purity but is now discontinued .

Properties

IUPAC Name

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-12(2)11(14)10-6-7-5-8(13(15)16)3-4-9(7)17-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEMKGSVVSOTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiophene Ring Formation

The foundational step in synthesizing N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide involves constructing the benzothiophene scaffold. A high-yielding method, adapted from Wei et al., utilizes 2-chloro-5-nitrobenzaldehyde (4 ) and 2,5-dihydroxy-1,4-dithiane (13 ), the dimer of mercaptoacetaldehyde. The reaction proceeds via nucleophilic aromatic substitution, where the thiol group from mercaptoacetaldehyde displaces the chlorine atom on the nitro-substituted benzaldehyde. Triethylamine facilitates deprotonation, enabling cyclization to form 5-nitrobenzo[b]thiophene-2-carbaldehyde (3 ) in a one-pot process.

Reaction Conditions

  • Solvent : Methanol or ethanol
  • Temperature : 80–100°C
  • Catalyst : Triethylamine (Et₃N)
  • Yield : 68–75%

Oxidation to Carboxylic Acid

The aldehyde intermediate (3 ) is oxidized to 5-nitro-1-benzothiophene-2-carboxylic acid using potassium permanganate (KMnO₄) under acidic conditions. This step ensures complete conversion of the aldehyde group to a carboxylic acid, critical for subsequent amidation.

Optimization Notes

  • Oxidizing Agent : KMnO₄ in H₂SO₄ (yield: 85–90%)
  • Alternative : Jones reagent (CrO₃/H₂SO₄) for faster oxidation

Amidation with Dimethylamine

The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylamine to yield the final carboxamide.

Key Steps

  • Acid Chloride Formation :
    • Reagent: SOCl₂, reflux, 2–4 hours
    • Yield: >95%
  • Amidation :
    • Reagent: Dimethylamine (2 equivalents) in tetrahydrofuran (THF)
    • Temperature: 0°C to room temperature
    • Yield: 80–85%

Overall Yield : 45–50% (three-step sequence)

Palladium-Catalyzed Carbonylation Approach

Substrate Design and Cyclization

A complementary method, inspired by Bianchi et al., employs palladium-catalyzed carbonylation of 2-(methylthio)phenylacetylenes. While this approach primarily targets benzothiophene-3-carboxylates, modifications allow adaptation for 2-carboxamide synthesis.

Reaction Mechanism

  • Cyclization : Intramolecular S-5-endo-dig cyclization forms the benzothiophene core.
  • Demethylation : Iodide-promoted removal of the methylthio group.
  • Alkoxycarbonylation : CO insertion under PdI₂/KI catalysis.

Challenges for 2-Carboxamide Synthesis

  • Redirecting carbonylation to position 2 requires substituent engineering.
  • Use of dimethylamine instead of alcohols during alkoxycarbonylation remains untested but theoretically feasible.

Comparative Analysis of Synthetic Routes

Parameter Cyclization Route Palladium Route
Starting Material 2-Chloro-5-nitrobenzaldehyde 2-(Methylthio)phenylacetylene
Key Step Aldehyde oxidation Pd-catalyzed carbonylation
Yield 45–50% Not reported for 2-carboxamide
Scalability Moderate High (catalyst recycling)
Cost Low (commodity reagents) High (Pd catalysts)

Industrial-Scale Considerations

Nitration-Directed Carboxamide Installation

In large-scale production, introducing the nitro group after carboxamide formation risks undesired side reactions due to the electron-withdrawing nature of the nitro group. Thus, pre-installing the nitro group on the benzene ring (as in Section 1) remains preferred.

Catalytic System Recycling

The palladium method’s ionic liquid (BmimBF₄) phase allows catalyst recycling up to five times without activity loss, reducing costs. This advantage is critical for commercial production despite higher initial catalyst investment.

Emerging Methodologies and Innovations

Photocatalytic C–H Functionalization

Recent advances in visible-light-mediated C–H nitration could enable direct nitro group installation on preformed N,N-dimethyl-1-benzothiophene-2-carboxamide. However, regioselectivity challenges persist, favoring position 4 over 5.

Flow Chemistry Applications

Continuous-flow systems enhance safety and yield for exothermic steps (e.g., nitration). Microreactors achieve precise temperature control, minimizing byproducts during benzothiophene ring formation.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes selective reduction to form an amine derivative. Common reducing agents include catalytic hydrogenation and sodium dithionite:

Reaction Reagents/Conditions Product Yield Notes
Nitro → AmineH₂, Pd/C (10%), ethanol, 25°C, 12 hrsN,N-Dimethyl-5-amino-1-benzothiophene-2-carboxamide85%Catalytic hydrogenation preserves the carboxamide group
Nitro → AmineNa₂S₂O₄, H₂O/EtOH, 60°C, 3 hrsSame as above72%Economical but requires careful pH control

Research Findings :

  • The amine derivative exhibits enhanced solubility in polar solvents compared to the nitro precursor.

  • In antitubercular studies, reduced analogs showed improved target binding affinity due to amine-mediated hydrogen bonding .

Hydrolysis of the Carboxamide Group

The dimethylcarboxamide group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction Reagents/Conditions Product Yield Notes
Amide → Acid6M HCl, reflux, 8 hrs5-Nitro-1-benzothiophene-2-carboxylic acid68%Acidic hydrolysis avoids nitro group reduction
Amide → AcidNaOH (10%), H₂O, 100°C, 6 hrsSame as above60%Basic conditions may require inert atmosphere to prevent side reactions

Mechanistic Insight :

  • Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release dimethylamine.

Electrophilic Aromatic Substitution (EAS)

The benzothiophene core undergoes nitration and sulfonation at position 4 or 7 due to electron-withdrawing effects of the nitro group:

Reaction Reagents/Conditions Product Yield Notes
NitrationHNO₃, H₂SO₄, 0°C, 2 hrsN,N-Dimethyl-4,5-dinitro-1-benzothiophene-2-carboxamide55%Regioselectivity confirmed via NMR
SulfonationSO₃, H₂SO₄, 50°C, 4 hrsN,N-Dimethyl-5-nitro-1-benzothiophene-2-carboxamide-7-sulfonic acid48%Sulfonic acid derivative is water-soluble

Key Observations :

  • Nitration at position 4 is favored due to meta-directing effects of the existing nitro group.

  • Sulfonation products have applications in dye synthesis and coordination chemistry.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the benzothiophene ring for displacement reactions under forcing conditions:

Reaction Reagents/Conditions Product Yield Notes
Nitro → MethoxyNaOMe, CuCl₂, DMF, 120°C, 24 hrsN,N-Dimethyl-5-methoxy-1-benzothiophene-2-carboxamide40%Copper catalysis enhances reaction efficiency

Challenges :

  • Low yields due to competing decomposition pathways at elevated temperatures .

Photochemical Reactions

UV irradiation induces nitro group rearrangement or dimerization:

Reaction Reagents/Conditions Product Yield Notes
PhotorearrangementUV (254 nm), CH₃CN, 12 hrsN,N-Dimethyl-5-oxo-1-benzothiophene-2-carboxamide30%Mechanistic studies suggest radical intermediates

Applications :

  • Photoproducts are explored as photoaffinity labels in proteomics.

Scientific Research Applications

Anticancer Applications

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis. The compound's mechanism of action primarily involves the inhibition of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to tumor suppression.

Case Study: HDAC Inhibition and Cancer Treatment

A patent describes the effectiveness of benzothiophene amide derivatives in treating cancers characterized by neoplastic cell proliferation. These compounds can selectively induce terminal differentiation and arrest cell growth, leading to apoptosis in various cancer cell lines.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)15Cytotoxic
HeLa (cervical cancer)10Cytotoxic

The findings indicate that this compound exhibits potent anticancer activity, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. Nitro-containing compounds are known to generate reactive intermediates that can damage bacterial DNA, contributing to their antimicrobial efficacy.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of nitrobenzothiophene derivatives shows significant inhibition against pathogens such as Klebsiella pneumoniae and Escherichia coli.

Compound Concentration (mg/mL) Zone of Inhibition (mm)
112
625
Azithromycin (control)24

These results indicate that this compound could serve as a promising antimicrobial agent.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent. The compound's ability to inhibit cyclooxygenase enzymes (COX) is significant in reducing inflammation.

Research Insight: COX Inhibition

In vitro studies have demonstrated that the compound inhibits COX-2 with an IC50 value around 20 µM, suggesting its effectiveness in managing inflammatory conditions.

Summary of Biological Activities

The following table summarizes the biological activities of this compound:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits HDACs
AntimicrobialEffective against E. coli and Klebsiella pneumoniae
Anti-inflammatoryInhibits COX enzymes; potential for treating inflammation

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Benzothiophene vs. Benzofurans are generally more polar due to oxygen’s electronegativity, which may affect solubility.

Substituent Effects

  • Nitro Group Positioning : The nitro group at C5 in the main compound versus C6 in the benzodioxol derivative (C₁₈H₁₃ClN₂O₅S) alters electronic distribution. Nitro at C6 in the latter compound may enhance resonance stabilization with the adjacent benzodioxol ring .

Molecular Weight and Complexity

  • The benzofuran analogue (364.38 g/mol) incorporates a carbohydrazide group, introducing additional hydrogen-bonding sites absent in the main compound .

Biological Activity

N,N-dimethyl-5-nitro-1-benzothiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene ring , a nitro group , and a dimethylamino group , contributing to its unique chemical behavior and biological activity. Its molecular formula is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S with a molecular weight of approximately 250.28 g/mol. The presence of the nitro group at the 5-position is particularly significant as it influences both chemical reactivity and biological interactions.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity . Preliminary studies suggest that it may effectively inhibit the growth of various pathogens, including bacteria and fungi. The compound's structure allows it to interact with biological targets, potentially leading to disruption of microbial cellular processes.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties . Studies involving cell lines have demonstrated its ability to inhibit cell proliferation in certain cancer types. For instance, assays using human cervical (HeLa) and lung (A549) carcinoma cells revealed that derivatives of this compound could induce cytotoxic effects, although the specific mechanisms remain to be fully elucidated .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .
  • Enzyme Interaction : The compound is believed to interact with specific enzymes or receptors, potentially inhibiting or activating certain pathways crucial for microbial survival or cancer cell proliferation .
  • Structural Features : The unique arrangement of functional groups enhances binding affinity to biological targets, making it a valuable compound for pharmacological studies .

Efficacy Against Pathogens

A study focusing on the efficacy of related benzothiophene derivatives against Plasmodium falciparum, the malaria-causing parasite, showed that compounds with similar structures exhibited significant antimalarial activity . This suggests that this compound could also be explored for similar applications.

Cytotoxicity Assays

In vitro cytotoxicity assays using the MTT method demonstrated that this compound derivatives displayed varying degrees of effectiveness against cancer cell lines. For example, concentrations ranging from 1 to 25 µM were tested, revealing dose-dependent responses .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameKey FeaturesBiological Activity
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamideContains an amino group instead of a nitro groupDifferent pathways due to amino functionality
N,N-Dimethyl-1-benzothiophene-2-carboxamideLacks the nitro groupVaries in reactivity and activity
5-Nitro-N,N-dimethyl-1-benzothiophene-2-carboxamideSimilar structure but different substituentsInsights into substituent effects

Q & A

Basic Research Question

  • ¹H NMR : The nitro group deshields adjacent protons, causing downfield shifts (~8.5–9.0 ppm for aromatic protons).
  • IR Spectroscopy : Strong asymmetric stretching of NO₂ at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
    Advanced Techniques :
  • X-ray crystallography : Resolves nitro group geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • DSC/TGA : Assess thermal stability, critical for storage and handling .

How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) can:

  • Model transition states : Predict activation energy for nitro group substitution.
  • Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
  • Compare with analogs : Benchmark against experimental data for thiophene derivatives to validate accuracy .

Table 2 : DFT-Predicted Reactivity Parameters

Substituent PositionΔG‡ (kcal/mol)Charge at NO₂ (e)
5-nitro18.7-0.45
4-nitro22.3-0.38

What are the critical parameters in designing structure-activity relationship (SAR) studies for this compound’s derivatives?

Advanced Research Question

  • Substituent variation : Modify nitro position, alkyl groups (e.g., methyl vs. ethyl), or heteroatoms (e.g., sulfur → oxygen).
  • Bioactivity assays : Test against target enzymes (e.g., kinases) or pathogens (e.g., Mycobacterium tuberculosis).
  • Data normalization : Express activity as logP vs. IC₅₀ to correlate lipophilicity and potency .

What safety protocols are essential when handling nitro-substituted benzothiophene derivatives in laboratory settings?

Basic Research Question

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at –20°C to prevent degradation or moisture absorption .

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